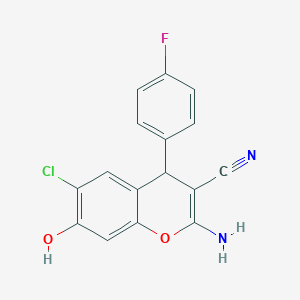
2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Overview
Description
2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a halogenated derivative of 2-amino-4H-chromene. This compound is part of a class of heterocyclic compounds known for their significant biological activities, including antitumor properties . The presence of halogen atoms and other functional groups in its structure enhances its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-chloro-1-naphthol with α-cyanocinnamonitrile derivatives in the presence of a base such as piperidine under reflux conditions . The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the chromene ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using environmentally benign solvents and catalysts. For example, water extract of red mud has been used as a renewable medium for the synthesis of 2-amino-4H-chromenes, providing high yields and eliminating the need for chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-keto-4H-chromene derivatives.
Reduction: Formation of 2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-amine.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiproliferative and apoptotic effects on cancer cells.
Industry: Potential use in the development of agrochemicals and pigments due to its chromene structure.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mitosis and microtubule formation in cancer cells . It targets specific molecular pathways involved in cell division, leading to cell cycle arrest and apoptosis. The presence of halogen atoms enhances its lipophilicity, allowing better interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-3-carbonitrile
Uniqueness
2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of halogen atoms and functional groups, which contribute to its enhanced biological activity and potential as an anticancer agent .
Properties
IUPAC Name |
2-amino-6-chloro-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-5-10-14(6-13(12)21)22-16(20)11(7-19)15(10)8-1-3-9(18)4-2-8/h1-6,15,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYRGORMADVQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5066851.png)
![4-HYDROXY-N-PHENETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE](/img/structure/B5066859.png)
![4-[2-[2-(2,4,6-Trimethylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5066867.png)
![1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B5066872.png)
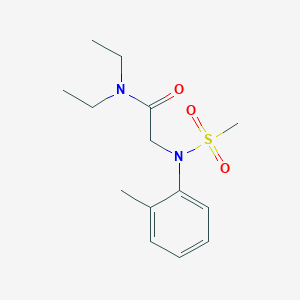
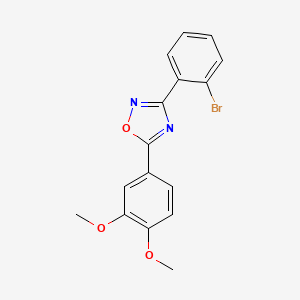
![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)
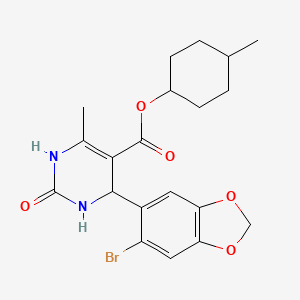
![Morpholin-4-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5066923.png)
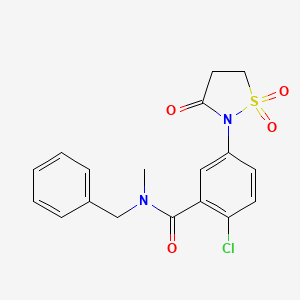
![(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066940.png)
![5-Chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene](/img/structure/B5066943.png)
![[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
![1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B5066948.png)
